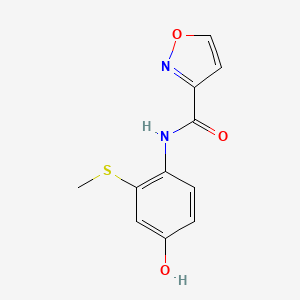![molecular formula C16H27N3O2S B7633951 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research as a tool to study various biological processes. The compound is synthesized using a specific method, which will be discussed in the following section.
Mechanism of Action
The mechanism of action of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the substrate. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline depend on the specific protein kinase that is inhibited. Inhibition of PIM1 kinase has been shown to suppress the growth of prostate cancer cells. Inhibition of PIM2 kinase has been shown to suppress the growth of lymphoma cells. Inhibition of PIM3 kinase has been shown to suppress the growth of multiple myeloma cells. These findings suggest that this compound has potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is its potency as a protein kinase inhibitor. It has been shown to be more potent than other inhibitors such as SGI-1776 and AZD1208. However, one of the limitations of this compound is its lack of specificity. It inhibits several protein kinases, which can lead to off-target effects. Therefore, it is important to use this compound in combination with other inhibitors to increase its specificity.
Future Directions
There are several future directions for the use of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline in scientific research. One of the directions is the development of more specific inhibitors that target a single protein kinase. This can be achieved by modifying the structure of the compound to increase its specificity. Another direction is the use of this compound in combination with other inhibitors to increase its potency and specificity. This can lead to the development of more effective anti-cancer agents. Finally, the use of this compound in animal models can provide valuable insights into its efficacy and safety.
Synthesis Methods
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is synthesized using a multi-step reaction. The first step involves the reaction of 2-ethylsulfonyl chloride with 1-(4-methylpiperazin-1-yl)propan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]amine. The second step involves the reaction of the amine with aniline in the presence of a catalyst such as palladium on carbon. This reaction leads to the formation of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline.
Scientific Research Applications
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is used in scientific research as a tool to study various biological processes. One of the major applications of this compound is in the study of protein kinases. It is a potent inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases can lead to the suppression of tumor growth, making this compound a potential anti-cancer agent.
properties
IUPAC Name |
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-4-22(20,21)16-8-6-5-7-15(16)17-14(2)13-19-11-9-18(3)10-12-19/h5-8,14,17H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFRHAGGATLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7633874.png)
![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)


![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)
![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)


![1-methyl-5-propan-2-yl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B7633966.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)